molecular formula C6H2Cl3N3 B6265437 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile CAS No. 25818-41-1

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile

Cat. No. B6265437
CAS RN: 25818-41-1
M. Wt: 222.5
InChI Key:
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Description

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile (TPA) is an organic compound that has been studied extensively in the scientific research field. It is a heterocyclic compound, containing a nitrogen atom and a five-membered ring with three chlorine atoms. TPA has a wide range of applications in laboratory experiments, including synthesis, chromatography, and as a reagent for organic reactions.

Scientific Research Applications

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile has been widely used in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It has been used as a reagent in organic synthesis, as a chromatographic stationary phase, and as an inhibitor of enzymes. It has also been used in the study of protein-protein interactions and to investigate the structure and function of proteins.

Mechanism of Action

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. It has also been shown to interact with proteins, including those involved in signal transduction pathways. The exact mechanism of action of 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile is not fully understood, but it is thought to involve the formation of covalent bonds with proteins and the inhibition of enzyme activity.
Biochemical and Physiological Effects
2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 and glutathione S-transferase. It has also been shown to interact with proteins, including those involved in signal transduction pathways. In addition, 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and cell differentiation.

Advantages and Limitations for Lab Experiments

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized. It is also soluble in aqueous solutions and has a wide range of applications in organic synthesis, chromatography, and enzyme inhibition. However, 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile is also toxic and should be handled with care. It should also be used in limited amounts and in well-ventilated areas.

Future Directions

The potential applications of 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile are still being explored. Future research could focus on the development of new synthetic methods for the preparation of 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile and its derivatives. Additionally, further research could be conducted to better understand the mechanism of action of 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile and its effects on proteins and enzymes. Finally, research could be conducted to investigate the potential therapeutic applications of 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile and its derivatives.

Synthesis Methods

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile can be synthesized from the reaction of 2,4,6-trichloropyrimidine with acetonitrile in the presence of a base. The reaction occurs in an aqueous medium at room temperature and produces 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile in high yields. The reaction can be monitored using thin layer chromatography (TLC) and the product can be isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile involves the reaction of 2,4,6-trichloropyrimidine with acetonitrile in the presence of a base.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "acetonitrile", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add 2,4,6-trichloropyrimidine to a reaction flask", "Add acetonitrile to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from a suitable solvent to obtain pure 2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile" ] }

CAS RN

25818-41-1

Product Name

2-(2,4,6-trichloropyrimidin-5-yl)acetonitrile

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5

Purity

95

Origin of Product

United States

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